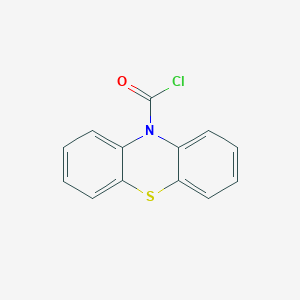

Phenothiazine-10-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

phenothiazine-10-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNOS/c14-13(16)15-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRIZSDRKPPHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172367 | |

| Record name | 10H-Phenothiazine-10-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18956-87-1 | |

| Record name | Phenothiazine-10-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18956-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10H-Phenothiazine-10-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018956871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine-10-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10H-phenothiazine-10-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phenothiazine-10-carbonyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and detailed characterization of phenothiazine-10-carbonyl chloride, a key intermediate in the development of phenothiazine-based pharmaceuticals and functional materials.

Introduction

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[1] The introduction of a carbonyl chloride group at the N-10 position of the phenothiazine ring creates a highly reactive intermediate, this compound (CAS No: 18956-87-1).[2][3][4][5][6] This functionalization allows for the facile introduction of various side chains through reactions with amines, alcohols, and other nucleophiles, enabling the synthesis of diverse compound libraries for drug discovery and materials science applications. This guide details a standard synthesis protocol and a comprehensive characterization workflow for this important building block.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of phenothiazine with phosgene or a phosgene equivalent, such as triphosgene. This electrophilic substitution reaction occurs at the nitrogen atom of the phenothiazine heterocycle.

Synthesis Workflow

The synthesis process begins with the reaction of phenothiazine with a phosgenating agent in an inert solvent, followed by workup and purification to yield the final product.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should consult primary literature and perform appropriate risk assessments before conducting any experiment.

Materials:

-

Phenothiazine (1.0 eq)

-

Triphosgene (0.4 eq, a safer alternative to phosgene gas)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Triethylamine (optional, as a base/acid scavenger)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is charged with phenothiazine and anhydrous toluene.

-

Reaction Initiation: The solution is stirred under an inert atmosphere. A solution of triphosgene in anhydrous toluene is added dropwise to the phenothiazine solution at room temperature or while cooling in an ice bath.

-

Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[1]

-

Workup: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., hexane or an ethanol/water mixture) to yield pure this compound as a solid.[7]

Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical and Chemical Properties

The fundamental properties of the compound are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₈ClNOS | [2][3][7] |

| Molecular Weight | 261.73 g/mol | [2][3][8] |

| Appearance | Solid | [7] |

| Melting Point | 99 °C | [8] |

| CAS Registry Number | 18956-87-1 | [2][3][5] |

Characterization Workflow

A logical workflow ensures all necessary analytical data is collected to verify the compound's structure and purity.

References

- 1. iosrphr.org [iosrphr.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. 18956-87-1|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 7. 10H-phenothiazine-10-carbonyl chloride | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Properties of Phenothiazine-10-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Phenothiazine-10-carbonyl chloride. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in medicinal chemistry and drug design.

Core Physicochemical Properties

This compound is a derivative of the phenothiazine heterocyclic system, a scaffold of significant interest in pharmaceutical development. The addition of a reactive carbonyl chloride group at the 10-position makes it a versatile intermediate for the synthesis of a wide range of phenothiazine derivatives.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₈ClNOS | [1][2][3] |

| Molecular Weight | 261.73 g/mol | [4][5] |

| Melting Point | 99 °C | [5][6] |

| Boiling Point | Data not available | |

| Appearance | Solid | [7][8] |

| Purity | ≥98% (typical) | [8][9] |

Synthesis and Reactivity

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of phenothiazine with triphosgene.[4]

Reaction:

Phenothiazine + Triphosgene → this compound

Experimental Conditions:

-

Solvent: 1,2-dichloroethane

-

Reagent: Pyridine

-

Temperature: 75 °C

-

Time: 3 hours

-

Atmosphere: Inert[4]

This reaction provides a direct route to the desired product.

Reactivity and Stability

The carbonyl chloride functional group imparts significant reactivity to the molecule. It is particularly susceptible to nucleophilic substitution reactions.

-

Reaction with Water and Amines: this compound reacts with water and amines, which can lead to the release of hydrochloric acid.[7] This highlights the need for handling the compound under anhydrous conditions and with appropriate safety precautions.

-

Storage: Due to its reactivity, it should be stored in a cool, dry place, away from moisture and incompatible substances such as strong bases and oxidizing agents.

Spectroscopic and Analytical Data

Various spectroscopic techniques are employed to characterize this compound and its derivatives.

Spectroscopic Data Summary

| Technique | Observation | Source(s) |

| Infrared (IR) Spectroscopy | Data available from the NIST/EPA Gas-Phase Infrared Database. | [3] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum data is available. | [11] |

| Nuclear Magnetic Resonance (NMR) | While specific spectra for the title compound are not readily available, ¹H and ¹³C NMR data for numerous phenothiazine derivatives have been published and can be used for comparative analysis. | [12][13] |

| UV-Vis Spectroscopy | Phenothiazine derivatives exhibit characteristic UV-Vis absorption spectra. For instance, a phenothiazine probe in an acetonitrile/water mixture shows distinct absorption bands. | [14][15] |

Analytical Methods

-

Thin-Layer Chromatography (TLC): TLC is a simple and effective method for the qualitative analysis of phenothiazines and can be used to monitor reaction progress and assess purity.[16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining the purity of phenothiazine derivatives.[17]

Biological Activity and Signaling Pathways

Phenothiazine derivatives are known to exhibit a wide range of biological activities, including antipsychotic, antihistaminic, and anticancer effects.[7][18] Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Phenothiazine derivatives have been shown to interfere with critical signaling cascades that regulate cell survival, proliferation, and apoptosis, such as the EGFR-PI3K/Akt-mTOR and RAS–RAF–MEK–ERK pathways.[19]

Below is a representative diagram illustrating the influence of phenothiazine derivatives on a generalized apoptosis signaling pathway.

Caption: Influence of Phenothiazine Derivatives on Apoptosis Signaling Pathways.

Experimental Protocols

General Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a phenothiazine compound in an organic solvent, based on the isothermal shake-flask method.[20]

Objective: To determine the saturation solubility of a phenothiazine compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Vials with tight-fitting caps

-

Constant temperature shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the phenothiazine compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a known volume of the solvent and analyze the concentration of the phenothiazine compound using a pre-validated analytical method.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Conclusion

This compound is a key synthetic intermediate with well-defined physicochemical properties. Its reactivity, driven by the carbonyl chloride group, allows for the creation of diverse libraries of phenothiazine derivatives for various applications, including drug discovery. This guide provides essential data and protocols to aid researchers in their work with this important compound. Further investigation into its specific boiling point and solubility in a broader range of solvents would be beneficial for the scientific community.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound (18956-87-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. CAS 18956-87-1: this compound [cymitquimica.com]

- 8. 10H-phenothiazine-10-carbonyl chloride | CymitQuimica [cymitquimica.com]

- 9. 18956-87-1|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 10. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. rsc.org [rsc.org]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. farmaciajournal.com [farmaciajournal.com]

- 17. moca.net.ua [moca.net.ua]

- 18. Phenothiazine - Wikipedia [en.wikipedia.org]

- 19. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Phenothiazine-10-carbonyl chloride CAS number and supplier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Phenothiazine-10-carbonyl chloride, a key intermediate in the synthesis of various phenothiazine derivatives with significant applications in medicinal chemistry.

Core Data Summary

The following table summarizes the key identification and supplier information for this compound.

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 18956-87-1[1][2][3][4][5][6] |

| Molecular Formula | C₁₃H₈ClNOS[1][3][5] |

| Molecular Weight | 261.73 g/mol [3][5] |

| Synonyms | 10H-Phenothiazine-10-carbonyl chloride, N-(Chlorocarbonyl)phenothiazine |

| Known Suppliers | Suzhou Health Chemicals Co., Ltd.[1], CymitQuimica[4], Sigma-Aldrich, GIHI CHEMICALS CO.,LIMITED[7], CP Lab Safety[5], BTCpharm[6] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phenothiazine with triphosgene. This protocol outlines the general procedure based on established chemical literature.

Experimental Protocol: Synthesis from Phenothiazine and Triphosgene

Objective: To synthesize this compound by reacting phenothiazine with triphosgene in the presence of a base.

Reagents and Materials:

-

Phenothiazine

-

Triphosgene

-

Pyridine

-

1,2-dichloroethane

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve phenothiazine in 1,2-dichloroethane under an inert atmosphere.

-

Add pyridine to the solution to act as a base.

-

Carefully add a solution of triphosgene in 1,2-dichloroethane to the reaction mixture.

-

Heat the reaction mixture to 75°C and maintain this temperature with stirring for approximately 3 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

-

Upon completion, the reaction mixture can be worked up to isolate the crude product.

-

Purification of the crude this compound is typically achieved by recrystallization or column chromatography.

Note: This is a general protocol. Researchers should consult specific literature for precise molar ratios, concentrations, and detailed workup and purification procedures.

Biological Context and Signaling Pathways

This compound is primarily a reactive intermediate used in the synthesis of a wide array of phenothiazine derivatives. These derivatives are known to interact with various biological targets and signaling pathways. While specific data for the carbonyl chloride intermediate is limited due to its reactive nature, the biological activities of its derivatives are extensively studied.

Phenothiazines, as a class of compounds, are known to modulate several key signaling pathways, making them valuable scaffolds in drug discovery.[2] Their polypharmacology is a subject of ongoing research.

Key Signaling Pathways Modulated by Phenothiazine Derivatives:

-

Dopaminergic and Cholinergic Signaling: Many phenothiazine-based drugs are antipsychotics that act on dopamine and acetylcholine receptors.[2]

-

Calmodulin (CaM) Inhibition: Phenothiazines are known inhibitors of calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes, including cell cycle regulation.[7]

-

Protein Phosphatase 2A (PP2A) Activation: Some phenothiazine derivatives have been shown to activate the tumor suppressor protein phosphatase 2A.[7]

-

MAP Kinase and Wnt Signaling: These pathways, often implicated in tumorigenesis, have been identified as targets for some phenothiazine compounds.[2]

The following diagram illustrates a general experimental workflow for the development and testing of novel phenothiazine derivatives synthesized from this compound.

This next diagram provides a simplified overview of how phenothiazine derivatives can exert their effects on cancer cells through the modulation of key signaling pathways.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of Phenothiazine-10-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Phenothiazine-10-carbonyl chloride, a key intermediate in the synthesis of various phenothiazine derivatives with significant applications in medicinal chemistry. This document presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and visual representations to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for this compound. Due to the limited availability of public domain NMR spectra for this specific compound, representative data for the parent compound, Phenothiazine, is provided for comparative analysis.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

| ¹H NMR (Phenothiazine) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.8 - 7.2 | Multiplet | 8H | Ar-H |

| Amine Proton | 8.5 (broad) | Singlet | 1H | N-H |

| ¹³C NMR (Phenothiazine) | Chemical Shift (δ) ppm | Assignment |

| Aromatic Carbons | 115 - 145 | Ar-C |

Table 2: Infrared (IR) Spectroscopy Data for this compound [1]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O stretch (acid chloride) |

| ~1580, 1470, 1450 | Medium-Strong | C=C aromatic ring stretch |

| ~1280 | Strong | C-N stretch |

| ~750 | Strong | C-H out-of-plane bend |

| ~680 | Medium | C-S stretch |

Table 3: Mass Spectrometry (MS) Data for this compound [2]

| m/z | Relative Intensity (%) | Assignment |

| 261 | Base Peak | [M]⁺ (Molecular Ion) |

| 226 | High | [M-Cl]⁺ |

| 198 | High | [M-COCl]⁺ (Phenothiazine radical cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

For ¹³C NMR, a higher concentration is typically required, in the range of 50-100 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Ensure the sample is fully dissolved. If necessary, gentle vortexing or sonication can be used.

-

Filter the solution into the NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

-

For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).

-

Apply a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically through a direct insertion probe for solid samples.

-

For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Visualizations

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for its spectroscopic analysis.

Caption: Figure 1. Chemical Structure of this compound

References

Phenothiazine-10-carbonyl chloride: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Phenothiazine-10-carbonyl chloride is a reactive chemical intermediate belonging to the phenothiazine class of compounds. Its tricyclic structure, incorporating sulfur and nitrogen atoms, forms the backbone of many biologically active molecules. The presence of the carbonyl chloride group makes it a valuable synthon for introducing the phenothiazine moiety into various molecular scaffolds, particularly in the development of pharmaceuticals. However, this reactivity also presents challenges regarding its solubility and stability, which are critical parameters to control during synthesis, purification, storage, and formulation. This technical guide provides an in-depth overview of the known and anticipated solubility and stability characteristics of this compound, along with detailed experimental protocols for their assessment.

Core Properties of this compound

| Property | Value | Source |

| CAS Number | 18956-87-1 | [1][2][3][4] |

| Molecular Formula | C₁₃H₈ClNOS | [1][2][3][4] |

| Molecular Weight | 261.73 g/mol | [5] |

| Appearance | Solid | [1] |

| Reactivity | Known for its reactivity, particularly with water and amines, which can lead to the release of hydrochloric acid. | [1] |

Solubility Profile

Table 1: Solubility of Phenothiazine and Related Derivatives

| Compound | Solvent | Solubility |

| Phenothiazine | Water | < 1 mg/mL at 20°C |

| Benzene | Freely Soluble | |

| Ether | Soluble | |

| Hot Acetic Acid | Soluble | |

| Chlorpromazine Hydrochloride | Ethanol | Approximately 30 mg/mL, 660 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL, 71 mg/mL | |

| Dimethylformamide (DMF) | Approximately 30 mg/mL | |

| Water (PBS, pH 7.2) | Approximately 10 mg/mL | |

| Thioridazine Hydrochloride | Ethanol | Approximately 10 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Approximately 25 mg/mL, 81 mg/mL | |

| Dimethylformamide (DMF) | Approximately 25 mg/mL | |

| Water | 40-50 mg/mL |

Note: The data for Chlorpromazine and Thioridazine are for their hydrochloride salts, which generally exhibit higher aqueous solubility than the free base.[6]

Based on this information, this compound is expected to be sparingly soluble in water, where it is also prone to hydrolysis. It is anticipated to exhibit good solubility in aprotic organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and dimethylformamide. Solubility in protic solvents like alcohols may be possible but could be accompanied by reaction (solvolysis).

Stability Characteristics

This compound is inherently reactive and susceptible to degradation under various conditions. The primary routes of degradation are hydrolysis and photolysis.

Hydrolytic Stability: The carbonyl chloride functional group is highly susceptible to hydrolysis by water, yielding phenothiazine-10-carboxylic acid and hydrochloric acid. This reaction is expected to be rapid, especially under neutral or basic conditions. The resulting carboxylic acid may be unstable and could potentially decarboxylate to form phenothiazine.

Photostability: The phenothiazine ring system is known to be sensitive to light and air.[7] Upon exposure to light, especially UV radiation, phenothiazine derivatives can undergo oxidation to form colored degradation products, such as sulfoxides.[8] This process can be accelerated by the presence of oxygen.

Thermal Stability: While specific data is unavailable for this compound, thermal stress could lead to decomposition. It is crucial to handle the compound at controlled temperatures.

Proposed Degradation Pathway

The degradation of this compound likely proceeds through two main stages: hydrolysis of the carbonyl chloride, followed by oxidation of the phenothiazine ring.

References

- 1. CAS 18956-87-1: this compound [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (18956-87-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the carbonyl chloride group in phenothiazines

An In-depth Technical Guide on the Reactivity of the Carbonyl Chloride Group in Phenothiazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the reactivity of the carbonyl chloride group attached to the phenothiazine nucleus, a critical functional group for the synthesis of diverse and pharmacologically relevant derivatives. Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antipsychotic, antihistaminic, antiemetic, and more recently, anticancer and multidrug-resistance reversal properties.[1][2][3][4] The 10H-phenothiazine-10-carbonyl chloride is a key intermediate that allows for the introduction of a vast array of functional groups through its highly reactive acyl chloride moiety.[1][2]

Core Reactivity: Nucleophilic Acyl Substitution

The chemistry of the phenothiazine-10-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon. The high electronegativity of both the oxygen and chlorine atoms strongly withdraws electron density from the carbon, rendering it susceptible to attack by nucleophiles.[5] This reactivity facilitates nucleophilic acyl substitution reactions, where the chloride ion serves as an excellent leaving group.[5][6] These reactions are typically addition-elimination mechanisms.[5][7]

The general reaction can be summarized as the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the chloride ion, often with the formation of hydrogen chloride as a byproduct.[8] This versatile reactivity allows for the synthesis of a wide range of phenothiazine derivatives, primarily amides and esters.

Caption: General mechanism of nucleophilic acyl substitution on the phenothiazine carbonyl chloride.

Key Reactions and Derivatizations

The this compound is a versatile precursor for creating extensive libraries of compounds for drug discovery. The most common transformations involve reactions with amines and alcohols.

Reaction with Amines (Aminolysis)

The reaction with primary or secondary amines is a cornerstone for synthesizing phenothiazine-10-carboxamides.[2][9] This reaction is typically rapid and proceeds to high yield, making it ideal for generating diverse derivatives. The resulting amide linkage is generally stable and is a common feature in many biologically active molecules.

Reaction with Alcohols (Alcoholysis)

Alcohols react with this compound to form the corresponding esters.[5][7] This reaction provides another avenue for modifying the physicochemical properties of the phenothiazine scaffold, which can be crucial for optimizing pharmacokinetic profiles in drug development.

Reaction with Water (Hydrolysis)

As with most acyl chlorides, this compound reacts readily with water, including atmospheric moisture, to hydrolyze back to the corresponding carboxylic acid, releasing steamy, acidic fumes of hydrogen chloride.[1][5][8] This underscores the need for anhydrous (dry) conditions during synthesis and storage to maintain the integrity of the starting material.[5]

Data Presentation

The following tables summarize key data regarding the synthesis and reactivity of this compound.

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Conditions | Reference |

| Phenothiazine | Triphosgene, Pyridine | 1,2-dichloroethane | 75°C, 3 hours, Inert atmosphere | [10] |

| Phenothiazine | Chloroacetyl chloride | Dry Benzene | 0-5°C then reflux 3-4 hours at 50-60°C | [11][12] |

Table 2: Reactivity of this compound with Nucleophiles

| Nucleophile Type | Example Nucleophile | Product Type | General Conditions | Reference |

| Primary/Secondary Amine | Alkylamines, Arylamines | N-Substituted Amide | The carbonyl chloride solution is added to the amine solution and heated under reflux. | [2][9] |

| Alcohol | General (R-OH) | Ester | Standard esterification conditions for acyl chlorides. | [5][7] |

| Water | H₂O | Carboxylic Acid | Vigorous reaction upon contact, often with water vapor in the air. | [1][8] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research and development. The following are generalized protocols based on cited literature.

Protocol 1: General Synthesis of Phenothiazine-10-carboxamides[2][9]

This protocol outlines the reaction of this compound with an amine.

-

Preparation of Intermediate: this compound is synthesized or procured. It is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Amine Solution: The desired alkylamine or arylamine is dissolved in a separate portion of the solvent.

-

Reaction: The solution of this compound is added dropwise to the amine solution under constant stirring.

-

Heating: The reaction mixture is then heated under reflux. The progress of the reaction is monitored until the starting material is consumed (e.g., by Thin Layer Chromatography - TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the final phenothiazine-10-carboxamide derivative.

Protocol 2: Synthesis of 10H-Phenothiazine-10-carbonyl chloride from Phenothiazine[10]

This protocol describes the synthesis of the key intermediate using triphosgene.

-

Reaction Setup: A solution of phenothiazine is prepared in 1,2-dichloroethane in a reaction vessel equipped for heating and maintaining an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Pyridine is added to the solution, followed by the addition of triphosgene.

-

Heating: The reaction mixture is heated to 75°C and maintained for approximately 3 hours.

-

Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve filtration to remove any solids, followed by removal of the solvent in vacuo. The crude product can be used directly or purified further if necessary.

Visualized Workflows and Relationships

Caption: Synthetic workflow for creating phenothiazine derivatives.

Caption: Logical relationship of reactants and products in derivatization.

References

- 1. CAS 18956-87-1: this compound [cymitquimica.com]

- 2. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrphr.org [iosrphr.org]

- 4. Phenothiazine - Wikipedia [en.wikipedia.org]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. gacariyalur.ac.in [gacariyalur.ac.in]

- 7. savemyexams.com [savemyexams.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. ijrap.net [ijrap.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemistry and Derivatives of Phenothiazine

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenothiazine

Phenothiazine is a tricyclic heterocyclic organic compound with the formula S(C₆H₄)₂NH.[1] First synthesized in 1883, this core structure has become a cornerstone in medicinal chemistry, serving as the scaffold for a diverse range of therapeutic agents.[2] The derivatives of phenothiazine are renowned for their wide-ranging pharmacological activities, most notably as antipsychotics, but also as antihistamines, antiemetics, and more recently, as potential anticancer and antimicrobial agents.[3] The discovery of the therapeutic properties of chlorpromazine in the 1950s revolutionized the treatment of psychiatric disorders and spurred the development of a vast library of phenothiazine derivatives.[2] This guide provides a comprehensive overview of the core chemistry of phenothiazine, the synthesis and properties of its key derivatives, their mechanisms of action, and the experimental methodologies used in their study.

Core Chemistry of Phenothiazine

The phenothiazine nucleus consists of a central six-membered ring containing a sulfur and a nitrogen atom, fused to two benzene rings. This structure is not planar, with the central ring adopting a folded conformation.[2] Phenothiazines are electron-rich and can act as electron donors.[2]

Synthesis of the Phenothiazine Core

The classical synthesis of phenothiazine involves the reaction of diphenylamine with sulfur, often in the presence of a catalyst such as iodine or aluminum chloride.

Experimental Protocol: Synthesis of Phenothiazine

-

Materials: Diphenylamine, sulfur, iodine (catalyst).

-

Procedure:

-

A mixture of diphenylamine and sulfur (in a molar ratio of approximately 1:2) is heated.

-

A catalytic amount of iodine is added to the molten mixture.

-

The reaction mixture is heated to around 180-200°C. The reaction is exothermic and should be controlled.

-

Hydrogen sulfide gas is evolved during the reaction.

-

After the reaction is complete, the mixture is cooled, and the solid product is purified by recrystallization from a suitable solvent like ethanol or toluene.

-

Key Phenothiazine Derivatives: Synthesis and Properties

The therapeutic utility of phenothiazines arises from the substitution at the nitrogen atom of the central ring (position 10) and at position 2 of one of the benzene rings.

Antipsychotic Phenothiazines

The antipsychotic properties of many phenothiazine derivatives are primarily attributed to their antagonism of the dopamine D2 receptor.[4]

Chlorpromazine was the first-in-class typical antipsychotic and remains a benchmark for this drug class.

Experimental Protocol: Synthesis of Chlorpromazine Hydrochloride [5][6]

-

Step 1: Synthesis of 2-Chlorophenothiazine: This intermediate is synthesized by the reaction of 3-chloroaniline with sulfur in the presence of a catalyst.

-

Step 2: Alkylation of 2-Chlorophenothiazine:

-

2-Chlorophenothiazine is reacted with 3-dimethylaminopropyl chloride in the presence of a strong base such as sodamide or sodium hydroxide in a suitable solvent like toluene or xylene.[6]

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the mixture is washed with water to remove inorganic salts.

-

The organic layer is then extracted with an acidic solution to protonate the chlorpromazine base.

-

The aqueous layer is made alkaline to liberate the free base, which is then extracted with an organic solvent.

-

The solvent is evaporated to yield crude chlorpromazine.

-

-

Step 3: Salt Formation:

Antihistaminic Phenothiazines

The antihistaminic effects of certain phenothiazine derivatives are due to their antagonist activity at the histamine H1 receptor.

Promethazine is a potent antihistamine with additional sedative and antiemetic properties.

Experimental Protocol: Synthesis of Promethazine Hydrochloride [7][8]

-

Step 1: Synthesis of Phenothiazine: (As described in section 2.1)

-

Step 2: Alkylation of Phenothiazine:

-

Phenothiazine is reacted with 2-(dimethylamino)-1-chloropropane in the presence of a base like sodium amide or sodium tert-butoxide in a solvent such as toluene.[8]

-

The reaction mixture is heated under reflux.[8]

-

After the reaction is complete, the mixture is worked up similarly to the chlorpromazine synthesis to isolate the promethazine free base.

-

-

Step 3: Salt Formation:

-

The promethazine base is dissolved in a suitable solvent.

-

Hydrochloric acid is added to precipitate promethazine hydrochloride.

-

The product is collected by filtration and purified by recrystallization.

-

Physicochemical Properties of Phenothiazine Derivatives

The physicochemical properties of phenothiazine derivatives, such as their acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

| Derivative | Class | pKa[9][10][11] | logP (calculated) | Water Solubility[12] |

| Chlorpromazine | Antipsychotic | 9.15 | 5.1 | 0.5 µg/mL (as HCl salt at 25°C) |

| Promethazine | Antihistamine | 9.1 | 4.8 | Freely soluble (as HCl salt) |

| Thioridazine | Antipsychotic | 8.89 | 5.5 | Slightly soluble |

| Fluphenazine | Antipsychotic | 8.0, 3.9 | 4.9 | Slightly soluble |

| Trifluoperazine | Antipsychotic | 8.1 | 5.3 | 2.7 µg/mL (as 2HCl salt at 25°C) |

| Promazine | Antipsychotic | 9.37 | 4.6 | Soluble |

| Triflupromazine | Antipsychotic | 9.03 | 5.2 | 1.1 µg/mL (as HCl salt at 25°C) |

Structure-Activity Relationships (SAR)

The biological activity of phenothiazine derivatives is highly dependent on their chemical structure.

-

Substitution at Position 2: An electron-withdrawing group (e.g., -Cl, -CF₃) at the 2-position of the phenothiazine ring is crucial for antipsychotic activity. The potency generally increases with the electron-withdrawing strength of the substituent.

-

The N-10 Side Chain: A three-carbon chain between the nitrogen at position 10 and the terminal amino group is optimal for neuroleptic activity. Shortening or lengthening this chain often reduces antipsychotic potency.

-

The Terminal Amino Group: A tertiary amino group at the end of the side chain is generally required for potent antipsychotic activity. The nature of the substituents on this nitrogen also influences activity, with piperazine derivatives often showing high potency.

Mechanism of Action and Signaling Pathways

Dopamine D2 Receptor Antagonism (Antipsychotic Action)

The primary mechanism of action for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[4] D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Phenothiazine antagonists block this signaling cascade.

Histamine H1 Receptor Antagonism (Antihistaminic Action)

The antihistaminic effects of phenothiazines are mediated by their inverse agonism at histamine H1 receptors. H1 receptors are GPCRs coupled to Gq/11 proteins. Their activation by histamine stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating protein kinase C (PKC).

References

- 1. researchgate.net [researchgate.net]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. CHLORPROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

- 5. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

- 6. CN118598824B - A kind of synthetic method of promethazine hydrochloride - Google Patents [patents.google.com]

- 7. An Improved Process For The Preparation Of Promethazine Hydrochloride. [quickcompany.in]

- 8. Solubility and pKa determination of six structurally related phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenothiazine-10-carbonyl chloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for Phenothiazine-10-carbonyl chloride. It is intended for use by qualified professionals and is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Information on the parent compound, Phenothiazine, is included for context but it is crucial to recognize that the addition of the carbonyl chloride functional group significantly increases the reactivity and corrosive hazards.

Introduction

This compound (CAS No. 18956-87-1) is a reactive chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility in organic synthesis stems from the reactive carbonyl chloride group, which allows for the introduction of diverse functionalities onto the phenothiazine core.[1] However, this reactivity also presents significant safety and handling challenges. This guide provides an in-depth overview of the known hazards, safety precautions, and handling procedures for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a corrosive substance. The primary and most severe hazards are associated with its potential to cause severe skin burns and eye damage.[2]

GHS Classification:

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[2]

The high reactivity of the carbonyl chloride group, particularly with water and other nucleophiles, is a key concern, as it can lead to the release of corrosive hydrochloric acid.[1]

Physical and Chemical Properties

Limited specific experimental data is available for the physical and chemical properties of this compound. The following table summarizes the available information.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₈ClNOS | [2][4][5] |

| Molecular Weight | 261.73 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 99 °C | [2] |

Toxicological Information

There is a significant lack of specific quantitative toxicological data (e.g., LD50, LC50) for this compound in publicly available literature.[3] The primary toxicological concern is its corrosive nature.

For reference, the toxicological data for the parent compound, Phenothiazine , is provided below. It is critical to understand that this data does not reflect the acute corrosive hazards of this compound. The addition of the carbonyl chloride group is expected to significantly increase its irritancy and corrosivity.

Toxicological Data for Phenothiazine (Parent Compound)

| Metric | Value | Species | Reference |

| Oral LD50 | 5,000 mg/kg | Rat | [6] |

| Dermal LD50 | > 2,000 mg/kg | Rat | [7] |

| Dermal LD50 | ca. 9,400 mg/kg | Rabbit | [6] |

Human Health Effects of Phenothiazine (Parent Compound):

-

Overdose and accidental exposure have been associated with hemolytic anemia, toxic hepatitis, and skin photosensitization.[8]

-

May cause skin irritation, itching, redness, and pain upon contact.[6]

Experimental Protocols for Hazard Assessment

-

Skin Corrosion/Irritation (OECD TG 404 & 431): This test determines the potential of a substance to cause irreversible skin damage. It can be conducted using in vitro methods with reconstructed human epidermis models to predict corrosive or irritant effects, thus avoiding animal testing.

-

Serious Eye Damage/Irritation (OECD TG 437 & 492): In vitro methods, such as the Bovine Corneal Opacity and Permeability (BCOP) test or reconstructed human cornea-like epithelium (RhCE) models, are used to assess the potential for a chemical to cause serious eye damage.

Safe Handling and Storage

Due to its corrosive and reactive nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile, neoprene).

-

A lab coat or chemical-resistant apron should be worn.

-

Ensure no skin is exposed.

-

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid formation of dust and aerosols.

-

Handle in a well-ventilated place.[7]

-

Keep away from water and other incompatible materials such as strong oxidizing agents and acids.[6][7]

-

Use non-sparking tools.[7]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Store away from incompatible materials.

-

The product may be shipped under an argon atmosphere, indicating its sensitivity to moisture and air.[9]

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment (see Section 6.1).

-

Avoid dust formation.

-

Carefully sweep up the spilled solid material and place it into a suitable, dry, labeled container for disposal.

-

Do not allow the material to enter drains or waterways.

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Visualizations

Caption: Safe handling workflow for this compound.

References

- 1. CAS 18956-87-1: this compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 18956-87-1 Name: 10H-phenothiazine-10-carbonyl chloride [xixisys.com]

- 4. This compound [webbook.nist.gov]

- 5. 18956-87-1|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 6. redox.com [redox.com]

- 7. echemi.com [echemi.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. calpaclab.com [calpaclab.com]

Discovery and history of phenothiazine compounds in medicinal chemistry

An In-depth Technical Guide on the Discovery and History of Phenothiazine Compounds in Medicinal Chemistry

Abstract

The journey of phenothiazine compounds from their origins as synthetic dyes to their revolutionary role in psychopharmacology and beyond is a compelling narrative of serendipity, keen observation, and systematic medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and development of phenothiazine derivatives. It delves into their synthesis, multifaceted mechanism of action, structure-activity relationships, and the key experimental protocols that have been instrumental in their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this remarkable class of compounds that forever changed the landscape of medicine.

A Historical Odyssey: The Birth of a Therapeutic Revolution

The story of phenothiazines begins not in a pharmacy, but in the vibrant world of 19th-century dye chemistry. The parent compound, phenothiazine, was first synthesized in 1883 by August Bernthsen.[1] A derivative, methylene blue, synthesized in 1876, was initially used as a textile dye.[2] However, its therapeutic potential was first hinted at by the pioneering work of Paul Ehrlich, who observed its antimalarial properties in the late 19th century.[1]

The transition of phenothiazines from dyes to drugs gained momentum in the 1940s with the development of antihistamines. A team at Rhône-Poulenc in France, seeking new antihistaminic agents, synthesized promethazine, a phenothiazine derivative with potent sedative effects.[3][4] This sedative property caught the attention of French surgeon Henri Laborit, who in 1949 used promethazine in a "lytic cocktail" to reduce surgical shock and induce a state of calm indifference in patients.[3]

This pivotal observation set the stage for the breakthrough discovery. In 1950, Paul Charpentier, a chemist at Rhône-Poulenc, synthesized a chlorinated derivative of promazine, initially designated RP-4560 and later named chlorpromazine.[3] While it possessed antihistaminic properties, it also exhibited a profound calming effect without inducing sleep, a state Laborit termed "artificial hibernation."[1] Recognizing its potential in psychiatry, Laborit encouraged his psychiatric colleagues to investigate its use. In 1952, Jean Delay and Pierre Deniker administered chlorpromazine to a manic patient, with remarkable success in alleviating psychotic symptoms.[1] This marked the dawn of the psychopharmacological era, transforming the treatment of schizophrenia and other psychotic disorders.[3][5]

Following the success of chlorpromazine, a plethora of other phenothiazine antipsychotics were developed and introduced between 1954 and 1975, including fluphenazine, perphenazine, and thioridazine, each with varying potencies and side-effect profiles.[6]

Timeline of Key Phenothiazine Antipsychotic Introductions

| Year of First Use/Approval (US) | Phenothiazine Compound |

| 1954 | Chlorpromazine |

| 1957 | Perphenazine |

| 1957 | Triflupromazine |

| 1959 | Fluphenazine |

| 1959 | Thioridazine |

The Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary mechanism underlying the antipsychotic effects of phenothiazines is their ability to act as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain.[7] This blockade helps to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactivity of the dopaminergic system.[7]

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by dopamine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA). Phenothiazine derivatives, by blocking the D2 receptor, prevent this inhibitory cascade.

Beyond Dopamine: A Polypharmacological Profile

While D2 receptor antagonism is central to their antipsychotic action, phenothiazines are known for their broad pharmacological profile, interacting with a variety of other receptors, which contributes to both their therapeutic effects and side effects.[7] These include:

-

Serotonin (5-HT) Receptors: Blockade of 5-HT2A receptors is a feature of many atypical antipsychotics and may contribute to a lower incidence of extrapyramidal side effects.[8]

-

Adrenergic Receptors: Antagonism of α1-adrenergic receptors can lead to orthostatic hypotension.[7]

-

Muscarinic Acetylcholine Receptors: Blockade of M1 receptors is responsible for anticholinergic side effects such as dry mouth, blurred vision, and constipation.[8]

-

Histamine H1 Receptors: Antagonism at H1 receptors contributes to the sedative effects of many phenothiazines.[8]

This polypharmacology also underpins their use in other clinical applications, such as antiemetics (due to D2 blockade in the chemoreceptor trigger zone) and antihistamines.

Structure-Activity Relationships (SAR)

The therapeutic efficacy and side-effect profile of phenothiazine derivatives are intricately linked to their chemical structure. Key structural features that influence their activity include:

-

The Tricyclic Phenothiazine Nucleus: This forms the core scaffold essential for activity.

-

Substitution at Position C2: The nature of the substituent at the C2 position of the phenothiazine ring is a major determinant of antipsychotic potency. Electron-withdrawing groups, such as chlorine (-Cl) or trifluoromethyl (-CF3), significantly enhance activity.[9] The -CF3 group generally confers greater potency than -Cl.

-

The Side Chain at Position N10: A three-carbon chain between the nitrogen at position 10 and the terminal amino group is optimal for neuroleptic activity. The nature of the terminal amino group also plays a crucial role, with piperazine derivatives generally exhibiting higher potency than aliphatic amino derivatives.[9]

Quantitative SAR Data: Receptor Binding Affinities (Ki, nM)

The following table summarizes the binding affinities (Ki values in nM) of representative phenothiazine derivatives for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Dopamine D2 | Serotonin 5-HT2A | Muscarinic M1 | α1-Adrenergic | Histamine H1 |

| Chlorpromazine | 1.4 | 13 | 1.9 | 1.8 | 0.5 |

| Fluphenazine | 0.4 | 1.7 | 250 | 3.6 | 2.5 |

| Perphenazine | 0.3 | 1.1 | 15 | 1.6 | 1.3 |

| Thioridazine | 3.5 | 10 | 1.3 | 15 | 4.0 |

| Triflupromazine | 2.1 | 10 | 10 | 2.1 | 1.1 |

| Promazine | 47 | 26 | 11 | 4.3 | 1.5 |

Note: Ki values are compiled from various sources and may show some variability between studies.

Synthesis of Phenothiazine Derivatives

The synthesis of phenothiazine derivatives typically involves the formation of the tricyclic phenothiazine core followed by the addition of the side chain at the N10 position.

Synthesis of Chlorpromazine

A common synthetic route to chlorpromazine involves the reaction of 3-chloro-N-phenylbenzenamine with sulfur to form 2-chloro-10H-phenothiazine.[10] This intermediate is then alkylated with 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base, such as sodium amide or sodium hydroxide with a phase transfer catalyst, to yield chlorpromazine.[10][11]

Expanding Horizons: Phenothiazines in Cancer and Infectious Diseases

Beyond their profound impact on psychiatry, phenothiazines have demonstrated promising therapeutic potential in other areas, notably oncology and infectious diseases.

Anticancer Activity

Several phenothiazine derivatives exhibit cytotoxic effects against various cancer cell lines. Their anticancer mechanisms are multifaceted and include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Inhibition of Key Signaling Pathways: Phenothiazines can disrupt critical cancer-promoting signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways.[4]

-

Reversal of Multidrug Resistance: Some phenothiazines can inhibit the function of P-glycoprotein, an efflux pump that contributes to multidrug resistance in cancer cells.

Quantitative Anticancer Activity Data (IC50, µM)

The following table presents the half-maximal inhibitory concentration (IC50) values in µM for selected phenothiazines against various cancer cell lines. A lower IC50 value indicates greater potency.

| Compound | A375 (Melanoma) | MCF-7 (Breast) | HCT116 (Colon) |

| Chlorpromazine | 15.8 | 18.2 | 12.5 |

| Fluphenazine | 8.9 | 10.5 | 7.8 |

| Thioridazine | 12.3 | 14.7 | 9.6 |

| Trifluoperazine | 7.5 | 9.1 | 6.2 |

Note: IC50 values are compiled from various sources and can vary depending on the specific experimental conditions.

Antimicrobial Activity

Certain phenothiazines have also demonstrated activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action in this context is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. Thioridazine, for instance, has been shown to be effective against multidrug-resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus.[2]

Experimental Protocols

The discovery and development of phenothiazine compounds have been underpinned by a variety of experimental techniques. The following are detailed methodologies for key assays.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

-

Objective: To quantify the ability of a phenothiazine derivative to displace a radiolabeled ligand from the D2 receptor.

-

Materials:

-

Receptor Source: Membranes from cells (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor, or rat striatal tissue homogenates.

-

Radioligand: A high-affinity D2 receptor antagonist, such as [3H]spiperone.

-

Test Compound: Phenothiazine derivative at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize the receptor source in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand.

-

Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

-

Competitive Binding: Receptor membranes + radioligand + varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competitive binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Inhibition Functional Assay

This cell-based assay measures the functional antagonism of a compound at the D2 receptor.

-

Objective: To determine the potency (IC50) of a phenothiazine derivative in blocking agonist-induced inhibition of cAMP production.

-

Materials:

-

Cells: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

-

D2 Receptor Agonist: Dopamine or a selective D2 agonist (e.g., quinpirole).

-

Adenylyl Cyclase Activator: Forskolin.

-

Test Compound: Phenothiazine derivative at various concentrations.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based.

-

-

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Assay:

-

Pre-incubate the cells with various concentrations of the test compound (antagonist).

-

Stimulate the cells with a fixed concentration of the D2 receptor agonist in the presence of forskolin (to elevate basal cAMP levels).

-

Include control wells (vehicle, agonist alone, antagonist alone).

-

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration. Determine the IC50 value from the dose-response curve.

-

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

-

Objective: To determine the cytotoxic effect (IC50) of a phenothiazine derivative on cancer cells.

-

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Test Compound: Phenothiazine derivative at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the phenothiazine derivative and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.

-

Experimental Workflow for Drug Discovery

The discovery and development of new phenothiazine derivatives, or other antipsychotic drugs, typically follow a structured workflow.

Conclusion and Future Perspectives

The discovery and development of phenothiazine compounds represent a landmark achievement in medicinal chemistry and therapeutics. From their serendipitous discovery to their establishment as the first effective treatment for psychosis, phenothiazines have had an immeasurable impact on medicine and society. Their complex polypharmacology continues to be a source of new therapeutic opportunities, with ongoing research exploring their potential as anticancer and antimicrobial agents. The rich history of phenothiazines serves as a powerful reminder of the often-unpredictable path of scientific discovery and the enduring importance of keen clinical observation coupled with rigorous chemical and biological investigation. As our understanding of the molecular basis of disease deepens, the versatile phenothiazine scaffold may yet yield new therapeutic agents for a host of challenging medical conditions.

References

- 1. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promethazine | Antihistamine, Sedative, Nausea Relief | Britannica [britannica.com]

- 5. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Timeline of the Development of Antipsychotic Drugs - Voronoi [voronoiapp.com]

- 7. researchgate.net [researchgate.net]

- 8. TRIFLUPROMAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. Synthesis and antitubercular activity of quaternized promazine and promethazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Promethazine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Theoretical Exploration of Phenothiazine-10-carbonyl chloride: An In-depth Guide to its Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. Understanding the electronic structure of these compounds is paramount for designing novel therapeutics with enhanced efficacy and specificity. This technical guide delves into the theoretical investigation of Phenothiazine-10-carbonyl chloride's electronic structure, providing a framework for its computational analysis and interpretation. While specific experimental data for this particular derivative is not extensively available in public literature, this document outlines the established theoretical protocols and expected electronic characteristics based on studies of closely related phenothiazine compounds.

Molecular Structure and Properties

This compound is a derivative of phenothiazine, characterized by the substitution of a carbonyl chloride group at the nitrogen atom of the central thiazine ring. This substitution significantly influences the electronic properties of the parent molecule.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₈ClNOS | [1][2][3] |

| Molecular Weight | 261.73 g/mol | [1][2][3] |

| CAS Number | 18956-87-1 | [1][3][4] |

The core structure of phenothiazine is a butterfly-like tricyclic system. The addition of the electron-withdrawing carbonyl chloride group at the 10-position is expected to modulate the electron density distribution across the entire molecule, impacting its reactivity and potential biological interactions.

Theoretical Methodology for Electronic Structure Calculation

The electronic structure of phenothiazine derivatives is typically investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method due to its balance of accuracy and computational cost.[5][6][7]

Computational Protocol

A typical workflow for the theoretical study of this compound would involve the following steps:

Figure 1: A generalized workflow for the computational study of this compound's electronic structure.

Experimental Protocols:

-

Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Single Point Energy Calculation: With the optimized geometry, a more accurate single-point energy calculation may be performed using a larger basis set to refine the electronic properties.

-

Molecular Orbital Analysis: This step involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap are crucial for understanding the molecule's reactivity and kinetic stability.

-

Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra, providing insights into the molecule's photophysical properties.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Expected Electronic Structure and Properties

Based on studies of similar phenothiazine derivatives, the following electronic characteristics can be anticipated for this compound.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are key indicators of a molecule's electron-donating and accepting abilities, respectively. In many phenothiazine derivatives, the HOMO is localized on the electron-rich phenothiazine ring system, while the LUMO distribution is influenced by the substituents.[8] For this compound, the electron-withdrawing nature of the carbonyl chloride group is expected to lower the energy of the LUMO and potentially draw electron density towards it.

Table 2: Predicted Frontier Orbital Properties of this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Correlates with ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 to -2.5 eV | Correlates with electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Figure 2: A conceptual diagram illustrating the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)